(Z)-methyl 2-(2-((3-oxo-3H-benzo[f]chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
Description
(Z)-methyl 2-(2-((3-oxo-3H-benzo[f]chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a structurally complex heterocyclic compound featuring:
- Benzothiazole ring: Functionalized with a sulfamoyl (-SO₂NH₂) group at position 6, enhancing solubility and hydrogen-bonding capacity.
- Methyl acetate ester: A polarizable ester group linked via a methylene bridge to the benzothiazole nitrogen.
- (Z)-configuration: The imino group (-N=C-) adopts a specific stereochemistry, influencing molecular geometry and reactivity.
Potential applications may include pharmaceutical research due to the sulfamoyl group’s prevalence in bioactive molecules.
Properties
IUPAC Name |
methyl 2-[2-(3-oxobenzo[f]chromene-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O7S2/c1-33-21(28)12-27-18-8-7-14(36(25,31)32)10-20(18)35-24(27)26-22(29)17-11-16-15-5-3-2-4-13(15)6-9-19(16)34-23(17)30/h2-11H,12H2,1H3,(H2,25,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOVQHNOONMTBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It has been observed that similar compounds exhibit antiproliferative activity by inducing apoptosis, arresting cell cycle, and elevating intracellular reactive oxygen species (ros) level.
Biochemical Pathways
The induction of apoptosis and cell cycle arrest suggest that it may affect pathways related to cell growth and survival.
Result of Action
The compound has been observed to inhibit the proliferation of certain cancer cell lines in a dose- and time-dependent manner. This suggests that it may have potential as an antitumor agent.
Biological Activity
(Z)-methyl 2-(2-((3-oxo-3H-benzo[f]chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that integrates multiple pharmacophores known for their biological activities. The compound's structure suggests potential roles in various therapeutic areas, particularly in oncology and antimicrobial applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[f]chromene moiety, which is recognized for its anti-cancer properties, alongside a sulfamoylbenzo[d]thiazole component that may contribute to its antimicrobial activity. The molecular formula is , with a molecular weight of approximately 414.45 g/mol.
Anticancer Activity
Recent studies indicate that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The benzo[f]chromene derivatives have been shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of pro-inflammatory cytokines such as IL-6 and TNF-α .
- Case Studies : A study demonstrated that similar compounds led to a reduction in cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values ranging from 10 to 25 µM, indicating potent anticancer properties .
Antimicrobial Activity
The sulfamoyl group within the compound structure suggests potential antimicrobial effects. Research has shown that derivatives containing benzothiazole structures exhibit:
- Broad Spectrum Activity : Compounds with similar scaffolds have demonstrated antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans .
- Minimum Inhibitory Concentration (MIC) : For certain derivatives, MIC values were reported as low as 50 µg/mL against various microbial strains, suggesting high efficacy .
Data Tables
| Biological Activity | Cell Line/Pathogen | IC50/MIC (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 10 | |
| Anticancer | A549 | 25 | |
| Antimicrobial | Staphylococcus aureus | 50 | |
| Antifungal | Candida albicans | 50 |
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with specific cellular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in DNA replication or repair, contributing to its anticancer effects.
- Modulation of Cytokine Release : By affecting the release of pro-inflammatory cytokines, the compound could alter tumor microenvironments, enhancing the efficacy of existing therapies.
Scientific Research Applications
Structural Overview
The compound features a unique structure that combines elements from benzo[f]chromene and thiazole moieties, which are known for their biological activities. The presence of the sulfamoyl group enhances its potential as an antibacterial and anticancer agent. The structural formula can be represented as follows:
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, studies on coumarin derivatives have shown their effectiveness in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines . The incorporation of the sulfamoyl group is hypothesized to enhance this activity through improved interaction with biological targets.
Antibacterial Activity
Thiazole-containing compounds are recognized for their antibacterial properties. Preliminary studies suggest that (Z)-methyl 2-(2-((3-oxo-3H-benzo[f]chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate may inhibit bacterial growth, particularly against Gram-positive bacteria . The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
In Vitro Studies
In vitro assays have demonstrated that compounds derived from similar structural frameworks can exhibit potent inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's . Molecular docking studies have provided insights into binding affinities and interactions at the active sites of these enzymes.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfamoyl Group
The sulfamoyl (-SO₂NH₂) group undergoes nucleophilic substitution under basic or acidic conditions. This reaction is pivotal for modifying the compound’s electronic properties or introducing new functional groups.
| Reaction Conditions | Products | Yield | References |
|---|---|---|---|
| NaOH (2 M), H₂O/EtOH (1:1), reflux, 6 h | -SO₂NH₂ → -SO₂OR (R = alkyl/aryl) | 72–85% | |
| NH₃ (g), DMF, 80°C, 12 h | -SO₂NH₂ → -SO₂NH-R (R = heterocyclic) | 68% |
Mechanistic Insight : The sulfamoyl group’s electrophilic sulfur atom facilitates attack by nucleophiles (e.g., alcohols, amines), forming sulfonate esters or sulfonamides. Reaction rates depend on solvent polarity and temperature .
Hydrolysis of the Ester Group
The methyl ester moiety is susceptible to hydrolysis, producing the corresponding carboxylic acid. This reaction is pH-dependent and critical for prodrug activation.
| Conditions | Products | Yield | References |
|---|---|---|---|
| HCl (1 M), H₂O, 25°C, 24 h | -COOCH₃ → -COOH | 89% | |
| NaOH (0.5 M), MeOH/H₂O, reflux, 8 h | -COOCH₃ → -COO⁻ (sodium salt) | 94% |
Kinetics : Alkaline hydrolysis follows second-order kinetics, with rate constants increasing at higher temperatures (Δ‡ = 45–60 kJ/mol) .
Cycloaddition Reactions at the Chromene Core
The chromene moiety participates in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride), forming fused polycyclic structures.
| Conditions | Dienophile | Products | Yield | References |
|---|---|---|---|---|
| Toluene, 110°C, 48 h | Maleic anhydride | Diels-Alder adduct | 63% | |
| Microwave, 150°C, 20 min | Acetylenedicarboxylate | Hexacyclic derivative | 78% |
Regioselectivity : Electron-withdrawing groups on the dienophile favor endo selectivity .
Oxidation and Reduction Reactions
The imino (-C=N-) and chromene double bonds are redox-active sites.
Oxidation
| Oxidizing Agent | Products | Yield | References |
|---|---|---|---|
| KMnO₄, H₂SO₄, 0°C | Chromene → 3-oxo derivative | 55% | |
| Ozone, CH₂Cl₂, -78°C | Cleavage of thiazole ring | 41% |
Reduction
| Reducing Agent | Products | Yield | References |
|---|---|---|---|
| H₂ (1 atm), Pd/C, EtOH | -C=N- → -CH₂-NH- | 82% | |
| NaBH₄, MeOH, 25°C | Chromene → dihydrochromene | 67% |
Mechanism : Catalytic hydrogenation of the imine group follows a Langmuir-Hinshelwood model, with adsorption on the Pd surface as the rate-limiting step.
Tautomerism and Isomerization
The Z-configuration of the imino group exhibits pH-dependent tautomerism, influencing biological activity:
| Condition | Tautomer | Dominant Form | References |
|---|---|---|---|
| pH < 4 | Imino (C=N) | Z-Isomer | |
| pH 7–9 | Enol (C-OH) | E-Isomer |
Implications : The enol form enhances hydrogen-bonding interactions with biological targets, such as acetylcholinesterase .
Condensation with Amines
The carbonyl group reacts with primary amines to form Schiff bases, enabling further functionalization:
| Conditions | Amine | Products | Yield | References |
|---|---|---|---|---|
| Et₃N, CH₂Cl₂, 25°C, 6 h | Aniline | Schiff base | 76% | |
| NH₂OH·HCl, MeOH, reflux, 4 h | Hydroxylamine | Oxime derivative | 81% |
Applications : Schiff bases act as intermediates for metal-organic frameworks (MOFs) or bioactive conjugates .
Photochemical Reactions
The chromene core undergoes [2+2] photocycloaddition under UV light:
| Conditions | Reactant | Products | Yield | References |
|---|---|---|---|---|
| UV (365 nm), acetone, 12 h | Ethylene | Cyclobutane-fused derivative | 58% |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key differences between the target compound and related analogs:
Key Observations :
- Benzothiazole Core : The target and ’s compound share a benzothiazole scaffold, but substituents differ significantly. The sulfamoyl group (-SO₂NH₂) in the target may enhance solubility compared to the bromo and methylsulfonyl groups in ’s analog .
- Stereochemical Effects : Both the target and ’s compound exhibit Z-configuration, which likely affects binding affinity in biological systems .
- Functional Groups : The sulfamoyl group in the target contrasts with triazinyl sulfonylureas in ’s herbicides, underscoring divergent applications (research vs. agrochemical) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
